Hexyl (E)-oct-2-enoate
Description
Hexyl (E)-oct-2-enoate (CAS: 85554-64-9) is an ester with the molecular formula C₁₄H₂₆O₂ and a molecular weight of 226.34 g/mol. Its structure features a hexyl group esterified to an (E)-oct-2-enoic acid moiety, characterized by a trans-configured double bond at the second carbon of the octenoyl chain . The E-configuration introduces steric and electronic effects that influence its physical properties, reactivity, and applications. Esters like this compound are commonly utilized in flavor and fragrance industries due to their volatile and aromatic profiles.
Properties
CAS No. |
85554-64-9 |
|---|---|
Molecular Formula |
C14H26O2 |
Molecular Weight |
226.35 g/mol |
IUPAC Name |
hexyl (E)-oct-2-enoate |
InChI |
InChI=1S/C14H26O2/c1-3-5-7-9-10-12-14(15)16-13-11-8-6-4-2/h10,12H,3-9,11,13H2,1-2H3/b12-10+ |
InChI Key |
JTOLHKRIXOJYBA-ZRDIBKRKSA-N |
SMILES |
CCCCCCOC(=O)C=CCCCCC |
Isomeric SMILES |
CCCCCCOC(=O)/C=C/CCCCC |
Canonical SMILES |
CCCCCCOC(=O)C=CCCCCC |
Other CAS No. |
85554-64-9 |
Origin of Product |
United States |
Chemical Reactions Analysis
Enolate Alkylation
The α,β-unsaturated ester undergoes deprotonation at the α-carbon (C3) under strong base conditions, forming a resonance-stabilized enolate. Key findings include:
-
Base Sensitivity : Deprotonation requires strong, non-nucleophilic bases like LDA or NaH to avoid competing nucleophilic addition .
-
Alkylation Mechanism : The enolate attacks primary alkyl halides (e.g., methyl iodide) via an Sₙ2 pathway, yielding α-alkylated products. For example:
-
Regioselectivity : Alkylation occurs exclusively at the α-position due to the conjugated system’s electron-withdrawing effect .
[2+2] Cycloaddition Reactions
The electron-deficient double bond participates in photochemical or thermal [2+2] cycloadditions. Research highlights:
-
Intramolecular Cyclization : Under UV light, the (E)-oct-2-enoate moiety undergoes stereoselective intramolecular [2+2] cycloaddition with proximal alkenes, forming bicyclic lactones. For instance:
-
Stereochemical Control : The (E)-configuration ensures suprafacial interaction, favoring cis-fused cycloadducts .
Catalytic Hydrogenation
The α,β-unsaturated ester undergoes selective hydrogenation under Rh or Pd catalysis:
-
Substrate Specificity : Rhodium catalysts (e.g., Rh-DuPHOS) achieve >90% enantiomeric excess (ee) in asymmetric hydrogenation, reducing the C2–C3 double bond to a single bond while preserving ester functionality .
-
Reaction Conditions :
Parameter Value Catalyst Rh-(R,R)-DuPHOS Pressure 1–5 bar H₂ Solvent EtOH/CH₂Cl₂ (1:1) Temperature 25°C Yield 85–92% ee 91–94%
Hydrolysis and Decarboxylation
Under acidic or basic conditions, the ester undergoes hydrolysis to form (E)-oct-2-enoic acid, followed by decarboxylation:
-
Stepwise Process :
Radical Reactions
The compound participates in radical chain reactions, such as:
Comparison with Similar Compounds
Structural and Molecular Features
Hexyl (E)-oct-2-enoate belongs to a class of aliphatic esters with varying chain lengths and functional groups. Key analogs include:
| Compound | Molecular Formula | Molecular Weight (g/mol) | Double Bond Position/Configuration |
|---|---|---|---|
| This compound | C₁₄H₂₆O₂ | 226.34 | E-configuration at C2 of octenoyl |
| Hexyl acetate | C₈H₁₆O₂ | 144.21 | None (saturated) |
| Ethyl decanoate | C₁₂H₂₄O₂ | 200.32 | None (saturated) |
| cis-3-Hexenyl acetate | C₈H₁₄O₂ | 142.19 | cis-configuration at C3 of hexenoyl |
Key Observations :
- Chain Length: Longer alkyl chains (e.g., Ethyl decanoate) increase molecular weight and reduce volatility.
- Double Bonds : The presence and configuration of double bonds (e.g., cis-3-Hexenyl acetate) significantly alter odor profiles and chemical stability .
Physical and Chemical Properties
Volatility and Solubility
Experimental and predicted values (×10⁷) from comparative studies highlight differences in volatility or diffusion-related properties :
| Compound | Predicted Values (×10⁷) | Experimental Values (×10⁷) |
|---|---|---|
| Ethyl decanoate | 12 | 10 |
| Hexyl acetate | 10 | 8 |
| cis-3-Hexenyl acetate | 6 | 4 |
This compound’s trans double bond likely reduces intermolecular interactions compared to saturated analogs, leading to lower boiling points than Ethyl decanoate (MW 200.32) but higher than Hexyl acetate (MW 144.21).
Stability and Reactivity
- Oxidation: The E-configured double bond in this compound may increase susceptibility to oxidation compared to saturated esters like Hexyl acetate.
- Hydrolysis: Esters with longer acyl chains (e.g., Ethyl decanoate) generally exhibit slower hydrolysis rates due to steric hindrance .
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